2-Methoxyethanol

C3H8O2

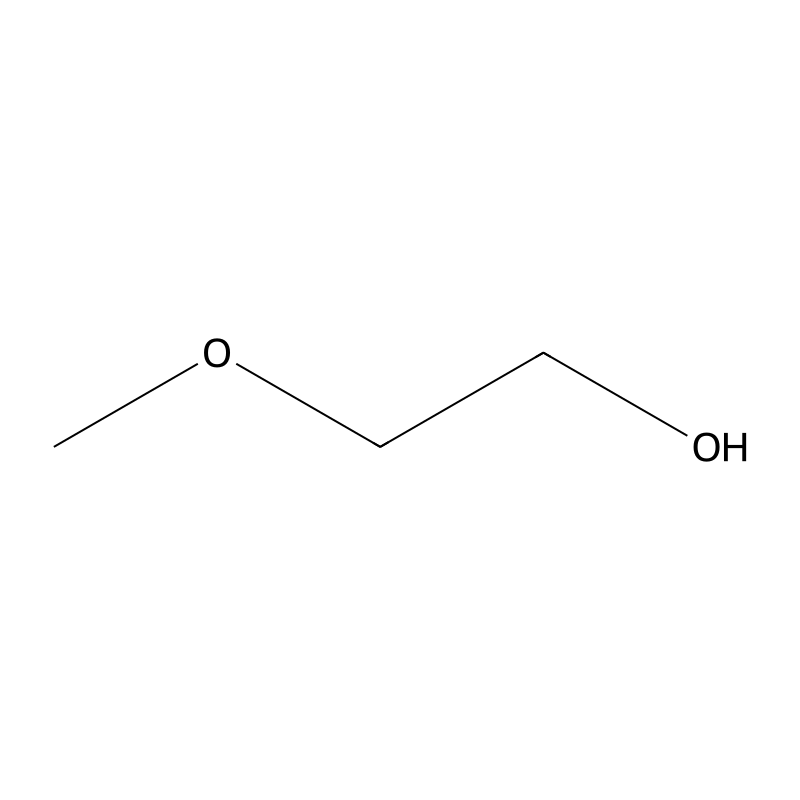

CH3OCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H8O2

CH3OCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with alcohol, ether, acetone, dimethylformamide

Miscible with hydrocarbons, alcohols, ketones, glycols

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Solvent Properties

2-ME is a versatile solvent due to its miscibility with water and various organic solvents, making it valuable in select research applications. For instance, 2-ME serves as a solvent for the ninhydrin color reagent, a crucial tool in amino acid detection and protein analysis [].

Synthesis Applications

Limited research explores the use of 2-ME in specific organic synthesis reactions. Studies have investigated its application in the preparation of Vaska's complex, a ruthenium complex with potential applications in catalysis []. Additionally, research suggests its potential use in the synthesis of biologically active compounds like 2-aminothiazoles and Rho-associated kinase inhibitors [].

Toxicity Research

Significant research focuses on understanding the potential health hazards associated with 2-ME exposure, particularly in occupational settings. Studies investigate its effects on various organs and systems, including the nervous system, blood, and reproductive system []. The National Toxicology Program (NTP) has conducted studies to assess its potential carcinogenicity [].

2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the molecular formula C₃H₈O₂. It is a clear, colorless liquid characterized by a mild ether-like odor. Classified as a glycol ether, 2-methoxyethanol is notable for its ability to dissolve a wide range of chemical compounds and its miscibility with both water and organic solvents. This compound is primarily used as a solvent in various applications, including varnishes, dyes, resins, and cleaning products. It is also utilized as an additive in de-icing solutions for aircraft .

2-Methoxyethanol is a hazardous material and should be handled with care. Here are some key safety concerns:

- Toxicity: Exposure to 2-methoxyethanol can cause irritation to the eyes, skin, and respiratory system. In severe cases, it can affect the central nervous system, leading to headaches, dizziness, and nausea [].

- Flammability: 2-Methoxyethanol is a combustible liquid with a low flash point. It can readily ignite and generate toxic fumes upon combustion [].

- Reproductive hazards: Studies suggest that 2-methoxyethanol exposure may be harmful to fetal development [].

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling 2-Methoxyethanol [].

- Ensure proper ventilation in the workspace to avoid inhalation hazards [].

- Store the compound in a cool, dry, and well-ventilated place away from heat and ignition sources [].

- Properly dispose of waste material according to local regulations [].

The chemical behavior of 2-methoxyethanol includes several significant reactions:

- Thermal Degradation: Under high temperatures, 2-methoxyethanol can undergo thermal degradation leading to the formation of various products such as methoxyethene, vinyl alcohol, and formaldehyde through unimolecular reactions. The reaction pathways involve complex fission reactions that can be initiated via hydrogen atom transfer mechanisms .

- Nucleophilic Attack: The compound can be synthesized through the nucleophilic attack of methanol on protonated ethylene oxide, resulting in the formation of 2-methoxyethanol and a proton .

- Conversion to Methoxyacetic Acid: In biological systems, 2-methoxyethanol can be metabolized by alcohol dehydrogenase into methoxyacetic acid, which is responsible for some of its toxic effects .

2-Methoxyethanol exhibits several biological effects, particularly concerning toxicity:

- Toxicity: Prolonged exposure to 2-methoxyethanol can lead to serious health issues such as bone marrow damage, granulocytopenia (a decrease in white blood cells), macrocytic anemia (enlarged red blood cells), and reproductive toxicity including oligospermia (low sperm count) and azoospermia (absence of sperm) .

- Metabolism: The conversion of 2-methoxyethanol into methoxyacetic acid by alcohol dehydrogenase highlights its potential for metabolic toxicity. Methoxyacetic acid can enter metabolic pathways such as the Krebs cycle, indicating that 2-methoxyethanol may have broader implications in cellular metabolism .

The synthesis of 2-methoxyethanol can be achieved through several methods:

- Nucleophilic Substitution: A common method involves the nucleophilic attack of methanol on protonated ethylene oxide. This reaction typically occurs under mild acidic conditions where methanol acts as a nucleophile .

- Hydrolysis Reactions: Another synthesis route includes hydrolysis reactions involving ethers or related compounds under controlled conditions to yield 2-methoxyethanol as a product.

Research on the interactions of 2-methoxyethanol with biological systems indicates potential hazards:

- Toxicological Studies: Studies have shown that exposure to high concentrations can lead to hematological disorders and reproductive toxicity. The compound's metabolites also exhibit harmful effects on cellular functions .

- Chemical Interactions: In laboratory settings, 2-methoxyethanol has been studied for its reactions with various chemical agents, revealing insights into its stability and reactivity under different conditions .

Several compounds share structural similarities with 2-methoxyethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylene Glycol Monomethyl Ether | C₄H₁₀O₂ | Used primarily as an industrial solvent; less toxic than 2-methoxyethanol. |

| Ethylene Glycol | C₂H₆O₂ | A common antifreeze agent; more hydrophilic than 2-methoxyethanol. |

| Propylene Glycol | C₃H₈O₂ | Generally recognized as safe; used in food applications unlike 2-methoxyethanol. |

| Dimethyl Sulfoxide | C₂H₆OS | Known for its ability to penetrate biological membranes; distinct from glycol ethers. |

Each of these compounds has unique properties that differentiate them from 2-methoxyethanol. For example, while both ethylene glycol monomethyl ether and propylene glycol are used as solvents, they possess different toxicity profiles and applications in food or pharmaceutical industries.

The synthesis begins with the base-catalyzed addition of methanol to ethylene oxide, proceeding via an SN2 mechanism. Under controlled temperatures (40–60°C) and pressures (1–3 bar), methanol attacks the less sterically hindered carbon of ethylene oxide, forming 2-methoxyethanol. The reaction exhibits an exothermic profile, necessitating precise thermal management to avoid runaway conditions. Industrial implementations often employ tubular reactors with inline cooling to maintain optimal temperatures [5] [6].

Key parameters influencing yield include:

- Methanol-to-ethylene oxide molar ratio: Typically maintained at 5:1 to minimize di-ether formation.

- Catalyst selection: Alkali metal hydroxides (e.g., NaOH) at 0.1–0.5 wt% concentrations enhance reaction rates.

- Residence time: 30–60 minutes in continuous flow systems.

Post-synthesis, the crude product undergoes neutralization and distillation. Extractive distillation using dimethylformamide or 1,4-butanediol effectively breaks the 2-methoxyethanol-water azeotrope, achieving dehydration efficiencies above 98% [3].

Esterification Pathways for Ethylene Glycol Monomethyl Ether Acetate Derivatives

Ethylene glycol monomethyl ether acetate (EGMEA), a key derivative, is synthesized via esterification of 2-methoxyethanol with acetic acid or transesterification with acetyl chloride. The reaction follows acid-catalyzed Fischer esterification mechanics:

$$ \text{CH}3\text{OCH}2\text{CH}2\text{OH} + \text{CH}3\text{COOH} \rightleftharpoons \text{CH}3\text{OCH}2\text{CH}2\text{OCOCH}3 + \text{H}_2\text{O} $$

Sulfuric acid (1–3 mol%) or p-toluenesulfonic acid catalysts facilitate conversions exceeding 85% at reflux temperatures (110–120°C). Recent innovations employ solid acid catalysts like Amberlyst-15 to simplify product separation and reduce corrosion risks [8].

Novel Catalytic Approaches

Potassium Fluoride/NaAlO₂ Catalysis in Transesterification

KF/NaAlO₂ heterogenous catalysts demonstrate exceptional activity in transesterifying dimethyl carbonate with 2-methoxyethanol to produce EGMEA derivatives. At 80–100°C, these catalysts achieve 92% selectivity toward the target ester by minimizing side reactions. The strong basicity of KF activates the carbonyl group, while NaAlO₂’s mesoporous structure enhances reactant adsorption [8].

Copper/Zirconia Catalytic Systems for Hydrogenation Routes

Cu/ZrO₂ catalysts enable one-pot hydrogenation of dimethyl oxalate to 2-methoxyethanol with 68% yield, bypassing intermediate glycolaldehyde steps. The catalyst’s efficacy stems from balanced acid sites (ZrO₂) and metallic copper domains, which synergistically promote C=O bond hydrogenation and C-O coupling. Optimal performance occurs at 200°C and 40 bar H₂, with a space velocity of 0.5 h⁻¹ [2].

Table 1: Comparative Performance of Catalytic Systems

| Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Cu/ZrO₂ | Dimethyl oxalate hydrogenation | 200 | 68 | 89 |

| KF/NaAlO₂ | Transesterification | 90 | 85 | 92 |

Economic and Sustainable Production Considerations

The Cu/ZrO₂-mediated hydrogenation route reduces production costs by 22% compared to conventional ethylene oxide methods, primarily through lower energy inputs (ΔT = 150°C vs. 200°C) and higher atom economy (78% vs. 65%) [2] [4]. Sustainability assessments highlight the benefits of recycling methanol solvents and implementing closed-loop distillation systems, which cut wastewater generation by 40%. Lifecycle analyses favor bio-derived ethylene oxide pathways, though current scalability challenges limit adoption [4] [7].

Unimolecular Thermal Degradation Pathways

Density Functional Theory/Becke's Method for Kinetics and Ab Initio Modeling

The unimolecular thermal degradation of 2-methoxyethanol has been extensively studied using advanced computational chemistry methods. Abdel-Rahman and colleagues employed density functional theory with Becke's Method for Kinetics (DFT/BMK) alongside high-level ab initio methods including Complete Basis Set-Quantum Chemistry-3 (CBS-QB3) and Gaussian-3 (G3) composite methods to investigate the thermal decomposition pathways [1] [2].

The DFT/BMK method, specifically designed for kinetic calculations, provides accurate activation barriers and reaction energies for thermal decomposition processes. This functional has been demonstrated to give reliable results for bond dissociation energies and barrier heights in organic molecules. The CBS-QB3 and G3 methods represent high-level ab initio composite approaches that extrapolate to complete basis set limits while incorporating electron correlation effects through coupled cluster theory [1] [3].

These computational approaches revealed multiple decomposition pathways, with the geometries of reactants, transition states, and products optimized at the B3LYP/6-31G(d) level, followed by single-point energy calculations using the higher-level methods. Intrinsic reaction coordinate calculations confirmed the nature of transition states and connected them to the appropriate reactants and products [1].

Activation Energy Parameters and Thermodynamics

The computational studies revealed distinct activation energy parameters for various thermal degradation pathways of 2-methoxyethanol. The 1,3-hydrogen atom transfer pathway, leading to methoxyethene formation, exhibits the lowest activation energy of 69.1 kcal/mol, making it the most kinetically favored decomposition route at room temperature [1] [2]. In contrast, simple bond fission processes require significantly higher activation energies: 84.1 kcal/mol for carbon-carbon bond breaking and 86.4 kcal/mol for carbon-oxygen bond cleavage [1].

The thermodynamic analysis reveals that while the 1,3-hydrogen atom transfer is kinetically preferred, the formation of methane and glycolaldehyde represents the most thermodynamically favored channel with a reaction energy of -55.4 kcal/mol. The methoxyethene formation pathway is moderately exothermic with a reaction energy of -12.8 kcal/mol, while carbon-carbon bond fission is slightly endothermic at 3.8 kcal/mol [1].

Bond dissociation energies calculated using these methods show that the alcoholic carbon-oxygen bond (108.1 kcal/mol) is stronger than both the carbon-hydrogen bond (96.7 kcal/mol) and the carbon-carbon bond (86.7 kcal/mol), explaining the preferential cleavage patterns observed in thermal degradation [1].

Methoxyethene Formation via 1,3-Hydrogen Atom Transfer

The formation of methoxyethene through 1,3-hydrogen atom transfer represents the most significant unimolecular decomposition pathway for 2-methoxyethanol. This mechanism involves the migration of a hydrogen atom from the methoxy carbon to the hydroxyl-bearing carbon, simultaneously forming a carbon-carbon double bond and eliminating water [1] [2].

The transition state for this process exhibits a six-membered ring-like geometry, where the migrating hydrogen atom bridges between the donor and acceptor carbon atoms. The intrinsic reaction coordinate analysis demonstrates that the carbon-oxygen bond cleavage (bond dissociation energy 97.9 kcal/mol) occurs more rapidly than the weaker carbon-hydrogen bond breaking (bond dissociation energy 96.7 kcal/mol), attributed to the higher frequency factor associated with the carbon-oxygen bond.

The reaction proceeds through a concerted mechanism where the carbon-hydrogen bond breaking and carbon-carbon double bond formation occur simultaneously. At the transition state, located at s = -0.2 amu^1/2 bohr on the reaction coordinate, the breaking carbon-hydrogen bond and forming oxygen-hydrogen bond curves intersect, indicating the synchronous nature of bond reorganization.

Conventional transition state theory calculations coupled with Eckart tunneling corrections reveal that this pathway dominates at temperatures below 400 K. The tunneling correction is particularly significant at low temperatures, providing a factor of 12.5 enhancement at 298 K compared to the classical rate, decreasing to a factor of 3 at 400 K.

Organometallic Chemistry Applications

Role in Vaska's Complex Synthesis

2-Methoxyethanol plays a crucial role as both a solvent and reactant in the synthesis of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I). The synthesis involves heating iridium chloride salts with triphenylphosphine in 2-methoxyethanol under an inert atmosphere, where the 2-methoxyethanol serves multiple functions beyond simple solvation.

The most popular synthetic method employs dimethylformamide as the primary solvent, but 2-methoxyethanol represents an alternative solvent system that can provide both carbon monoxide and hydride equivalents during the reaction. In this process, 2-methoxyethanol undergoes thermal decomposition to generate carbon monoxide, which subsequently coordinates to the iridium center to form the characteristic carbonyl ligand of Vaska's complex.

The reaction typically proceeds under nitrogen atmosphere at elevated temperatures, where the thermal decomposition of 2-methoxyethanol becomes significant. The decomposition products, particularly carbon monoxide, are directly incorporated into the final organometallic product. This dual role of 2-methoxyethanol as both solvent and CO source makes it particularly valuable in organometallic synthesis where traditional carbon monoxide sources may be inconvenient or hazardous.

Hydride and Carbon Monoxide Source in Metal Complexes

The utility of 2-methoxyethanol as a source of both hydride and carbon monoxide in organometallic synthesis stems from its thermal decomposition behavior. During organometallic reactions, the alcohol acts as a hydride donor through hydrogen atom abstraction processes, while simultaneously providing carbon monoxide through various decomposition pathways.

In the synthesis of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II), 2-methoxyethanol serves as both solvent and reactant. The complex formation involves heating ruthenium trichloride with triphenylphosphine and aqueous formaldehyde in boiling 2-methoxyethanol, where the 2-methoxyethanol provides hydride equivalents that reduce the ruthenium center while also contributing carbon monoxide ligands.

The mechanism involves thermal activation of 2-methoxyethanol leading to hydrogen atom transfer and carbon-oxygen bond cleavage. The released hydride species can coordinate directly to metal centers or participate in reduction processes, while the carbon monoxide generated coordinates as a strong π-acceptor ligand. This process is particularly valuable in synthesizing mixed hydride-carbonyl complexes where precise control of ligand stoichiometry is required.

Europium Complex Formation Mechanisms

2-Methoxyethanol demonstrates remarkable utility in the synthesis of polyeuropium complexes, reacting directly with metallic europium at room temperature to form soluble organometallic species. The initial reaction produces arene-soluble [Eu(OCH₂CH₂OMe)₂]ₙ, which serves as a precursor for more complex polymetallic structures.

The mechanism of europium complex formation involves direct oxidation of metallic europium by 2-methoxyethanol, where the alcohol acts as both oxidant and ligand precursor. The 2-methoxyethoxide ligands coordinate to europium in a bidentate fashion, with both the alkoxide oxygen and the ether oxygen participating in coordination. This bidentate coordination mode stabilizes the europium(II) oxidation state and provides solubility in organic solvents.

Subsequent reactions with substituted phenols lead to the formation of tetrahedral tetrametallic complexes of the type {[Eu(μ₃-η²-OCH₂CH₂OMe)(η²-OCH₂CH₂OMe)(OC₆H₃R₂-2,6)⁻][H⁺]}₄. These structures feature bridging 2-methoxyethoxide ligands that connect multiple europium centers through alkoxide oxygen atoms, creating extended polynuclear frameworks. Each seven-coordinate europium center is surrounded by terminal and bridging bidentate alkoxide ligands, demonstrating the versatility of 2-methoxyethanol in constructing complex multinuclear architectures.

Transesterification Reaction Kinetics

Second-Order Kinetic Models

Transesterification reactions involving 2-methoxyethanol and related alcohol systems typically follow second-order kinetic behavior, particularly under conditions where both alcohol and ester concentrations are comparable. The general rate equation for these systems can be expressed as a bimolecular process where the rate depends on the concentrations of both reactive species.

The kinetic analysis reveals that transesterification reactions proceed through a nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the ester substrate. For systems involving 2-methoxyethanol-derived substrates, the reaction rate equation follows the form: rate = k[ester][alcohol], where k represents the second-order rate constant.

Experimental studies on esterification kinetics using alcohols structurally similar to 2-methoxyethanol demonstrate that the second-order model accurately describes the reaction over the initial stages of conversion. The model becomes particularly applicable when the reverse reaction contribution is minimal and when reactant concentrations remain relatively high.

Under specific conditions, such as high alcohol concentrations or short reaction times, the second-order model can simplify to pseudo-first-order behavior. This occurs when one reactant is present in large excess, allowing the concentration of that species to remain essentially constant throughout the reaction period.

Activation Energy and Thermodynamic Parameters

The activation energy for transesterification reactions involving 2-methoxyethanol-like systems varies significantly depending on the specific substrate and reaction conditions. Studies on related alcohol esterification systems report activation energies ranging from 60-80 kJ/mol for acid-catalyzed processes, with the exact value depending on the alcohol structure and catalytic conditions.

For secondary alcohols structurally related to 2-methoxyethanol, the esterification rate constants can be correlated using Taft equations that account for both steric and electronic effects. The relationship between activation energy and alcohol structure follows predictable patterns based on steric hindrance around the reactive hydroxyl group.

The thermodynamic parameters for these reactions typically show positive activation enthalpy and negative activation entropy, consistent with an associative mechanism involving formation of a more ordered transition state. The activation entropy values typically range from -150 to -200 J/mol·K, reflecting the loss of translational and rotational freedom in the transition state.

Temperature dependence studies reveal non-linear Arrhenius behavior for many alcohol esterification systems, particularly at elevated temperatures where competing decomposition pathways become significant. This behavior necessitates careful analysis of kinetic data over limited temperature ranges to extract meaningful activation parameters.

Hydroxyl Group Reactivity in Synthesis Pathways

The hydroxyl group in 2-methoxyethanol exhibits distinctive reactivity patterns that are influenced by both the neighboring ether functionality and the overall molecular structure. The presence of the methoxy group affects the electronic environment of the hydroxyl group, modulating its nucleophilicity and propensity for hydrogen bonding interactions.

In esterification reactions, the hydroxyl group of 2-methoxyethanol shows reactivity patterns consistent with primary alcohols, but with some modifications due to the electron-withdrawing effect of the adjacent oxygen atom. This electronic effect slightly reduces the nucleophilicity of the hydroxyl group compared to simple primary alcohols, resulting in somewhat slower esterification rates.

The hydroxyl group participates readily in hydrogen bonding interactions, which can significantly influence reaction mechanisms and transition state stability. In gas-phase reactions with hydroxyl radicals, theoretical studies reveal that hydrogen bonding in transition states can stabilize reaction intermediates and affect product branching ratios.

The reactivity order for hydroxyl groups in alcohols typically follows the pattern primary > secondary > tertiary, reflecting the influence of steric hindrance on transition state formation. For 2-methoxyethanol, the primary hydroxyl group maintains high reactivity despite the electronic perturbation from the ether functionality.

Physical Description

Liquid

Colorless liquid with a mild, ether-like odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a mild, ether-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

124.1 °C

125 °C

256 °F

Flash Point

41.7 °C

42 °C closed cup

120 °C open cup

Flash point 40 °C (104 °F) - closed cup

39 °C c.c.

102 °F

Heavy Atom Count

Taste

Vapor Density

2.62 (Air = 1)

Relative vapor density (air = 1): 2.6

Density

0.9647 g/cu cm at 20 °C

Bulk density: 8.0 lb/gal

Relative density (water = 1): 0.96

0.96

LogP

-0.77 (LogP)

log Kow = -0.77

-0.503

Odor

Ether-like odo

Odor Threshold

Odor Threshold High: 61.0 [mmHg]

Detection odor threshold from AIHA (mean = 2.4 ppm)

Under controlled conditions and using human volunteers ...the odor threshold for ethylene glycol monomethyl ether was approx 60 ppm and the level of strong odor 90 ppm. In another study, human volunteers were exposed to levels of 25 and 115 ppm for a full working day. The 25-ppm level was considered to be the max tolerated odor level by three of five people, whereas the intolerable level appeared to be more than 115 ppm.

Detection: 9X10-2 ppm (air); Recognition: 2.2X10-1 ppm (air)

Decomposition

Hazardous decomposition products: Hazardous decomposition products formed under fire conditions. - Carbon oxides.

Melting Point

-85.1 °C

-85 °C

-121 °F

UNII

Related CAS

28099-67-4 (calcium salt)

3139-99-9 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

A mechanistic role for Ca2+ has been promoted. .../It was/ observed that a Ca2+ channel blocker afforded protection against 2-ME induced pachytene spermatocyte cell death. /It was/ hypothesized that 2-ME induces spermatocyte apoptosis in both the rat and guinea pig, and activates or induces an endogenous endonuclease. An increase in intracellular Ca2+ is thought by many to be the trigger for endonuclease activation/induction and subsequent apoptotic cell death.

Metabolites /of ethylene glycol monoethyl ether/ such as 2-methoxyethanol (2-ME) ...induce testicular toxicity. They may cause testicular atrophy, decreased sperm motility, and an increased incidence of abnormal sperm. Most likely, the metabolism of monoalkyl glycol ethers occurs via alcohol and aldehyde dehydrogenases, leading to the formation of methoxyacetic acid (MAA). MAA is believed to be the ultimate toxic metabolite of 2-ME. However, methoxyacetaldehyde (MALD), an intermediate metabolite of 2-ME,can also produce testicular lesions. Although the site of action was thought to be upon the late spermatocyte, it now appears that the Sertoli cells are the prime target for 2-ME. It is unclear whether the mechanism of testicular toxicity of 2-ME induces germ cell death by interfering with interregulating signal transduction pathways within either Sertoli cells or germ cells, causing a disruption of cell-to-cell communication.

Once oxidized to 2-methoxyacetic acid (2-MAA), 2-ME is teratogenic in all species tested. Upon single administration at 0800 hr, gestation day (gd) 8 (copulation plug + = gd 0) was most sensitive to induction of /exencephaly/. In this study, the effects of 2-ME/2-MAA on brain differentiation were assessed soon after gd 8 treatment. Physiological cell death (CD) in control embryos and chemically-enhanced CD were compared by Nile blue sulfate staining (4, 8, 12 hr after 2-ME; 0, 250 or 325 mg/kg). Its intensity in fore-, mid- and hindbrain was scored as scattered, moderate or intense. These CD patterns were confirmed by propidium iodide fluorescence staining. The most consistent CD staining was observed 8 hr after 325 mg 2-ME/kg. In controls, scattered CD was apparent in the pros-, mes- and rhombencephalon, while moderate to intense CD appeared uniformly in the caudal rim of the open forebrain and along its midline when closure was occurring. In 2-ME exposed embryos, CD patterns in the forebrain were comparable to those in controls. However, CD in the mid- and hindbrains was markedly increased. Moderate to intense CD in about half of the embryos was observed in the mes- and rhombencephalon. Rhombomeres 1-3 and the dorsal lateral neural tube were particularly remarkable in their staining intensity. Neural tube closure status and brain morphology (250 mg 2-ME/kg) were evaluated on gd 9.25 and gd 10.25. The mean somite number was unaffected by 2-ME treatment. However, in control embryos the neuropores were closed in all but 1 of 119 embryos, while in 23% (35 of 142; 82% of litters) of 2-ME embryos they were patent, and 8% (11 of 133; 36% of litters) still had that condition on gd 10.25. For comparison other pregnancies progressed to gd 18 when 12% of the live fetuses (in 40% of litters) had EX. There were also numerous morphological differences from developmental-age-matched controls consistent with 2-MAA-induced embryotoxicity, which caused developmental delay. Its incidence on gd 9.25 was five times higher (embryos) and affected twice as many litters as in concurrent controls. On gd 10.25 twice as many embryos as in control litters still displayed this differentiation delay phenomenon.

For more Mechanism of Action (Complete) data for 2-METHOXYETHANOL (16 total), please visit the HSDB record page.

Vapor Pressure

9.5 [mmHg]

9.5 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.83

6 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

32718-54-0

Absorption Distribution and Excretion

Male Fischer 344 rats were given a single oral dose of approx 1 or 8.7 mmol/kg of (14)C-ethylene glycol monomethyl ether. Approx 50 to 60% of the admin (14)C was excreted in urine, and about 12% was eliminated as (14)CO2 within 48 hr.

The uptake of /ethylene glycol monomethyl ether/ (EGME) and the urinary excretion of its major metabolite /methoxyacetic acid/ (MAA) was studied in seven male volunteers during experimental exposure to EGME at rest. The exposure concentration was set at 16 mg/cu m, the present Threshold Limit Value. A high retention (0.76) remained unchanged during the 4-hr exposure period. In combination with a constant pulmonary ventilation and a fixed exposure concentration this resulted in an uptake rate that showed no significant variation in time. The total amount of EGME inhaled corresponded to a dose of only 0.25 mg/kg. During and up to 120 hr after the start of the exposure, MAA was detected in the urine. The elimination half-life was on average 77.1 hr. The total amount of MAA excreted was calculated by extrapolation and averaged 85.5% of the inhaled EGME. ...

...The current study evaluated the metabolism of (14)C-labeled 2ME and the distribution of methoxyacetic acid (MA) in maternal and fetal tissues of pregnant Sprague-Dawley rats either exposed to RF radiation at 10 mHz or sham conditions. Additionally, adduct formation for both plasma and fetal protein was tested as a possible biomarker for the observed 2ME/RF teratogenicity. Rats were administered (ethanol-1,2-(14)C)-2ME (150 mg/kg, 161 uCi/rat average) by gavage on day 13 of gestation immediately before RF radiation body temperature elevation to 42 °C/30 min. Concurrent sham and RF rats were sacrificed at 3, 6, 24 or 48 hr for harvest of maternal blood, urine, fetuses and embryonic fluid. Tissues were either digested for determination of radioactivity or deproteinized with /Trichloroacetic Acid/ (TCA) and analyzed by HPLC for quantification of 2ME metabolites. Results show the presence of 2ME and seven metabolites, with the major metabolite, MA, peaking at 6 hr in the tissues tested. MA, the proximal teratogen, was detectable in maternal serum, urine, fetus and embryonic fluid 48 hr after dosing. Clearance of total body (14)C was significantly reduced for the RF animals (p>0.05) for the 24-48 hr period, but MA values for serum, fetus and embryonic fluid were similar for both sham and RF rats. Additionally, no difference was noted for 2ME metabolite profiles in urine or tissue for sham or RF rats thus eliminating an effect of RF radiation on MA production as a possible explanation for the reported RF/2ME synergism. Subsequently, serum and fetus protein-bound adducts were evaluated by analysis of covalently bound radioactivity. Serum protein binding was significantly higher for sham than RF rats at 3- and 6-hr -- highest for sham rats at 6 hr (519 +/- 95 ug as parent 2ME/g of protein) whereas RF serum values were highest at 24 hr (266 +/- 79 ug/g protein). Fetal protein binding was significantly higher for sham rats at 6 hr, but binding was highest for both groups at 24 hr (sham = 229 +/- 71 ug/g, RF = 185 +/- 48 ug/g). Formation of protein adducts after 2ME is thought to be related to levels of methoxyacetaldehyde, a reactive intermediate in the formation of MA.

For more Absorption, Distribution and Excretion (Complete) data for 2-METHOXYETHANOL (18 total), please visit the HSDB record page.

Metabolism Metabolites

The role of metabolism in 2-methoxyethanol (ME)-induced testicular toxicity has been investigated with Sprague-Dawley rats. Following administration of [(14)C]ME (250 mg/kg, ip) to a group of animals, there was evidence of testicular damage, identified as depletion of the spermatocyte population. Radioactivity detected in urine over 48 hr after treatment accounted for 55% of the dose. The major urinary metabolites were identified by HPLC and isotope dilution analysis, as methoxyacetic acid (MAA) and methoxyacetylglycine (accounting for 50 to 60% and 18 to 25%, respectively, of urinary radioactivity). Analysis of plasma revealed a rapid conversion of ME to MAA (t1/2 for disappearance of ME = 0.6 +/- 0.03 hr) and gradual clearance of radioactivity (t1/2 = 19.7 +/- 2.3 hr). Pretreatment of animals with pyrazole (400 mg/kg, ip) 1 hr prior to [(14)C]ME dosing gave complete protection against the testicular toxicity of ME. Radioactivity detected in the urine from the pyrazole-pretreated groups over 48 hr (18%) was significantly lower than in the ME-only group. The major radioactive peak co-chromatographed with ME (30 to 36% of the total urinary radioactivity). MAA and methoxyacetylglycine were not major metabolites. Analysis of plasma revealed almost complete inhibition of the conversion of ME to MAA (t1/2 for disappearance of ME = 42.6 +/- 5.6 hr, clearance of radioactivity t1/2 = 51.0 +/- 7.8 hr). The results demonstrate that metabolic activation is required for 2-methoxyethanol to exert toxicity to the male reproductive system.

The secondary metabolite of dimethoxyethyl phthalate (DMEP) methoxyacetic acid (MAA), but not the diester or its primary metabolites monomethoxyethyl phthalate and methoxyethyanol (ME) interfered with normal growth and development of organogenesis phase rat embryos in culture. These in vivo observations suggested that the teratogenicity of DMEP in vivo was due to enzymic cleavage of the diester to ME, followed by oxidation of the latter to MAA in the maternal compartment. /Metabolites of dimethoxyethyl phthalate/

When human volunteers inhaled 5 ppm EGME for 4 hours, 76% of the inspired /ethylene glycol monomethyl ether/ (EGME) was retained and 85% of the absorbed dose appeared in the urine as 2-methoxyacetic acid. The human elimination half-time for the 2-methoxyacetic acid arising from the catabolism of EGME was 66 to 89 hours.

For more Metabolism/Metabolites (Complete) data for 2-METHOXYETHANOL (20 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

The human elimination half-time for the 2-methoxyacetic acid arising from the catabolism of EGME was 66 to 89 hours. /2-methoxyacetatic acid/

... . The conversion in plasma of /2-methoxyethanol/ (2-ME) to /methoxyacetic acid/ (MAA) is rapid, with a half-life of 0.6 hr in rats, ...

The role of metabolism in 2-methoxyethanol (ME)-induced testicular toxicity has been investigated with Sprague-Dawley rats. Following administration of [(14)C]ME (250 mg/kg, ip) to a group of animals, there was evidence of testicular damage, ... Radioactivity detected in urine over 48 hr after treatment accounted for 55% of the dose. ... Analysis of plasma revealed a rapid conversion of ME to MAA (t1/2 for disappearance of ME = 0.6 +/- 0.03 hr) and gradual clearance of radioactivity (t1/2 = 19.7 +/- 2.3 hr). ... Analysis of plasma revealed almost complete inhibition of the conversion of ME to MAA (t1/2 for disappearance of ME = 42.6 +/- 5.6 hr, clearance of radioactivity t1/2 = 51.0 +/- 7.8 hr). ...

For more Biological Half-Life (Complete) data for 2-METHOXYETHANOL (7 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

... By reacting ethylene chlorohydrin or ethylene glycol with /sodium hydroxide/ (NaOH) and a dialkyl sulfate ...

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

Ethanol, 2-methoxy-: ACTIVE

S - indicates a substance that is identified in a final Significant New Use Rule.

...2-/Methoxyethanol/ has been largely removed from commerce due to its teratogenic potency.

Due to its toxicity, ethylene glycol monomethyl ether, or EGME, has been phased out of use in many products.

Ethylene glycol monomethyl ether has been used /as anti-icing additive/ ... but, owing to its toxicity this has largely been superseded by diethylene glycol monomethyl ether.

Analytic Laboratory Methods

Method: OSHA 53; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methoxyethanol; Matrix: air; Detection Limit: 0.1 ppb (0.3 ug/cu m).

Method: OSHA 79; Procedure: gas chromatography with flame ionization detector; Analyte: 2-methoxyethanol; Matrix: air; Detection Limit: 6.7 ppb (21 ug/cu m).

Clinical Laboratory Methods

Metabolites of /2-ethoxyethanol/ (2-EE) and /2-methoxyethanol) (2-ME) in urine have been measured using either gas chromatography or HPLC analysis.

Storage Conditions

Storage temperature: ambient. Venting: open (flame arrester).

Keep container tightly closed in a dry and well - ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The iv LD50 of serratia marcescens endotoxin in mice was 17 mg/kg. However, when the endotoxin was followed immediately by 950 mg iv methyl cellosolve, the LD50 dropped to 0.25 mg/kg. Ip methyl cellosolve also caused potentiation as did the pre-incubation of methyl cellosolve and endotoxin prior to injection.

In adult female SPF Sprague-Dawley rats exposed for 2 hr to 1600 ppm 2-methoxyethanol (ME) the blood level of ME was considerably increased after pretreatment with ethanol (20 mmol/kg, ip). The blood level of ME remained nearly constant after the co-administration of ME (10 mm/kg, ip) with ethanol (20 mmol/kg), as long as ethanol levels in the blood remained above 3 mmol/l. Repeated ip dosing (five times one injection per hour) with ME (5mmol/kg) plus ethanol (8 or 10 mmol/kg) each resulted in an almost complete accumulation of ME. The prolonged retention of ME is due to an inhibition of its degradation via competition with ethanol for alcohol dehydrogenase.

Ethylene glycol monomethyl ether (EGME) was administered to young male rats at doses varying from 50 to 500 mg/kg/day for 11 days. At sequential times animals were killed and testicular histology examined. The initial and major site of damage was restricted to the primary spermatocytes undergoing post zygotene meiotic maturation and division. When animals were treated with inhibitors of alcohol metabolism followed by a testicular toxic dose of EGME (500 mg/kg) an inhibitor of alcohol dehydrogenase (pyrazole) offered complete protection. However pretreatment with aldehyde dehydrogenase inhibitors disulfiram or pargyline did not ameliorate the testicular toxicity of EGME.

For more Interactions (Complete) data for 2-METHOXYETHANOL (14 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Ke et al. Shear-induced assembly of a transient yet highly stretchable hydrogel based on pseudopolyrotaxanes. Nature Chemistry, doi: 10.1038/s41557-019-0235-8, published online 1 April 2019

Explore Compound Types